![molecular formula C10H13BrN2O2S B3015960 1-[(2-Bromophenyl)sulfonyl]piperazine CAS No. 744243-41-2](/img/structure/B3015960.png)

1-[(2-Bromophenyl)sulfonyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

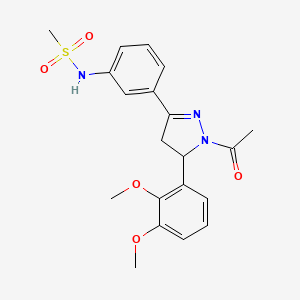

“1-[(2-Bromophenyl)sulfonyl]piperazine” is a chemical compound with the molecular formula C10H13BrN2O2S . It has a molecular weight of 305.19 . This compound is used for proteomics research .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a sulfonyl group that is further connected to a bromophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, piperazine derivatives are known to undergo a variety of reactions. For instance, they can participate in cyclization reactions with sulfonium salts .Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3 . It has a boiling point of 427.5±55.0 °C at 760 mmHg . The compound is solid in form .Aplicaciones Científicas De Investigación

Antagonists in Adenosine Receptor Studies

1-[(2-Bromophenyl)sulfonyl]piperazine and its derivatives have been studied for their roles as adenosine receptor antagonists. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, closely related to this compound, have been synthesized and found to be highly selective A2B adenosine receptor antagonists with subnanomolar affinity. This discovery is significant in pharmacological research involving adenosine receptors, which play crucial roles in various physiological processes (Borrmann et al., 2009).

Anticancer Properties

The anticancer potential of compounds with a piperazine substituent, similar to this compound, has been evaluated. Specific compounds have shown effectiveness against various cancer cell lines, including those of lung, kidney, CNS, ovary, prostate, breast cancer, leukemia, and melanoma (Turov, 2020).

Breast Cancer Cell Proliferation Inhibition

Novel derivatives of 1-benzhydryl-sulfonyl-piperazine have been investigated for their capacity to inhibit breast cancer cell proliferation, highlighting the potential of these compounds in developing new chemotherapeutic agents (Kumar et al., 2007).

Antibacterial Agents

Some derivatives of this compound exhibit significant antibacterial properties. For instance, N-sulfonated derivatives have shown promising results as antibacterial agents against pathogenic bacteria like Bacillus subtilis and Escherichia coli, with moderate cytotoxicity, making them potential candidates for drug development (Abbasi et al., 2020).

Synthesis and Chemical Studies

The synthesis and evaluation of this compound derivatives have contributed to a better understanding of their structural and functional properties. Studies like crystal structure analysis, Hirshfeld surface analysis, and density functional theory (DFT) calculations have been conducted to determine the reactive sites and molecular interactions of these compounds (Kumara et al., 2017).

Enzyme Inhibitory Activity

Compounds derived from this compound have shown good enzyme inhibitory activity, making them significant in the study of diseases related to enzyme malfunction. For instance, some derivatives have exhibited notable inhibitory effects against acetyl- and butyrylcholinesterase, crucial enzymes in neurological function (Hussain et al., 2017).

Propiedades

IUPAC Name |

1-(2-bromophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJSBLNVOSCJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-bromophenyl)methyl]-N-methylaniline](/img/structure/B3015878.png)

![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B3015885.png)

![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)

![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)

![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)

![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)